molecular formula C19H31NO3 B2640869 N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide CAS No. 2034403-58-0

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide

Cat. No.: B2640869
CAS No.: 2034403-58-0
M. Wt: 321.461
InChI Key: ZSOUZRRJSITYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide is a synthetic adamantane derivative designed for pharmaceutical and biological research. This compound features a rigid, lipophilic adamantane cage connected to a tetrahydropyran (oxane) ring via a hydroxypropyl linker, a structure optimized for probing biological systems. The adamantane moiety is well-known in medicinal chemistry for its ability to enhance metabolic stability and promote membrane permeability due to its high lipophilicity and robust three-dimensional structure . Researchers can investigate this molecule as a key intermediate or scaffold in developing novel therapeutic agents. Its potential applications include serving as a building block for antiviral agents, given the established activity of adamantane derivatives like amantadine and rimantadine against influenza A . Furthermore, its structural features make it a candidate for antimicrobial studies, as similar adamantane-based carbothioamides and isothiourea derivatives have demonstrated marked broad-spectrum antibacterial and anti-proliferative activities . The incorporation of the tetrahydropyran ring may also allow for exploration in neurology, inspired by the neuroprotective adamantane drug memantine used in Alzheimer's disease treatment . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c21-17(16-2-5-23-6-3-16)1-4-20-18(22)19-10-13-7-14(11-19)9-15(8-13)12-19/h13-17,21H,1-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOUZRRJSITYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a hydroxypropyl group and an oxan ring. The key steps in the synthesis include:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Functionalization with Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the adamantane core is replaced by a hydroxypropyl group.

    Introduction of the Oxan Ring: The oxan ring is introduced through a ring-closing reaction, where the hydroxypropyl group reacts with a suitable precursor to form the oxan ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or thiols.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored the compound’s potential as a drug candidate for various diseases, including its ability to modulate specific molecular targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47)

  • Structure: Features a 3,5-dimethyladamantyl group linked to a dihydroquinoline core via a carboxamide bridge. The propyl chain is replaced by a pentyl group, and a thioxo (S=O) group is present at position 4 of the quinoline ring.
  • Synthesis : Purified via TLC (cyclohexane/ethyl acetate 8:2) with a 60% yield. Analytical data include LC-MS (APCI+ m/z 437, MH⁺) and molecular formula C₂₇H₃₆N₂OS.

N-(3-oxo-3-(2-((4-(thiophen-2-yl)phenyl)sulfonyl)hydrazinyl)propyl)adamantane-1-carboxamide (Compound 17j)

  • Structure : Contains a sulfonyl hydrazine linker and a thiophene-substituted phenyl group. The propyl chain includes a ketone (3-oxo) and a sulfonamide functional group.
  • Synthesis: Prepared via Suzuki coupling using Pd(PPh₃)₄ catalyst, LiCl, and NaHCO₃ in toluene/ethanol.
  • Key Differences : The sulfonyl hydrazine and thiophene moieties may enhance hydrogen bonding and electronic interactions, differing from the hydroxyl and tetrahydropyran groups in the target compound.

N-(3-Chlorophenyl)-1-adamantanecarboxamide

  • Structure : A simpler derivative with a 3-chlorophenyl group directly attached to the adamantane carboxamide. Lacks the hydroxy-tetrahydropyran-propyl chain.
  • Molecular Weight: 289.8 g/mol (C₁₇H₂₀ClNO).
  • Key Differences : The absence of a propyl linker and polar groups reduces solubility compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Inference
Target Compound Not Provided Hydroxy, tetrahydropyran, propyl linker Moderate (polar groups)
Compound 47 437.6 Thioxo, pentyl, dihydroquinoline Low (lipophilic quinoline)
Compound 17j ~539.1* Sulfonyl hydrazine, thiophene, ketone Variable (polar sulfonamide)
N-(3-Chlorophenyl)-adamantane 289.8 Chlorophenyl Low (aromatic chlorophenyl)

*Calculated based on formula C₂₇H₃₃N₃O₃S₂.

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H31_{31}NO3_3
  • Molecular Weight : 321.5 g/mol
  • CAS Number : 2034403-58-0

The compound features an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The adamantane moiety enhances binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, including:

  • Antiviral Activity : The compound may inhibit viral replication by targeting viral enzymes.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Research Findings

Recent studies have evaluated the cytotoxicity of compounds related to adamantane derivatives. For instance, certain adamantanyl purines demonstrated significant cytotoxic activity against human tumor cell lines with GI50 values in the range of 1–10 μM . These findings suggest that modifications to the adamantane structure can enhance biological efficacy.

Comparison of Cytotoxic Activity

Compound NameGI50 (μM)Target Cell Line
Adamantanyl Purine 11–5NCI-H460 (Lung Cancer)
Adamantanyl Purine 25–10MCF7 (Breast Cancer)
This compoundTBDTBD

Note: TBD indicates that specific GI50 values for this compound have not yet been published.

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of adamantane derivatives, including this compound. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting potential therapeutic applications in viral infections.

Case Study 2: Anticancer Research

In another study focusing on the anticancer properties of adamantane derivatives, researchers found that compounds similar to N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the key synthetic routes for N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide?

The synthesis typically involves multi-step pathways, including:

  • Adamantane-1-carboxylic acid activation using coupling agents like EDC/HOBt to form the carboxamide bond .
  • Functionalization of the hydroxy-oxane propyl sidechain , often via nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Purification via recrystallization or chromatography (HPLC) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves adamantane core rigidity and sidechain stereochemistry .
  • Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
  • IR spectroscopy validates amide bond formation (C=O stretch ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Antiviral activity : Plaque reduction assays against influenza or coronaviruses, leveraging adamantane’s known viral M2 protein inhibition .
  • Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Systematic substituent variation : Replace the oxane ring with other heterocycles (e.g., piperidine, thiopyran) to modulate lipophilicity and target affinity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with viral neuraminidase or cellular receptors .
  • In vitro validation : Compare IC₅₀ values of analogs in dose-response assays to identify pharmacophores critical for activity .

Q. How to resolve contradictions in reported biological activity data?

  • Control experiments : Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability .
  • Metabolite profiling : LC-MS/MS to assess if discrepancies arise from differential metabolic stability .
  • Meta-analysis : Cross-reference data with structurally similar adamantane derivatives (e.g., rimantadine analogs) to identify trends .

Q. What computational methods predict target engagement and mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate adamantane-carboxamide interactions with lipid bilayers or protein active sites over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .
  • Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How does stereochemistry at the 3-hydroxy group influence bioactivity?

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers .
  • X-ray crystallography : Resolve absolute configuration and correlate with activity .
  • In vivo PK/PD studies : Compare enantiomer pharmacokinetics (e.g., half-life, AUC) in rodent models .

Methodological Considerations

Q. How to optimize synthetic yield and purity?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Process intensification : Use continuous flow reactors to enhance reproducibility and scalability .

Q. What strategies improve compound stability during storage?

  • Thermogravimetric analysis (TGA) : Identify degradation temperatures and recommend storage at -20°C under nitrogen .
  • Light sensitivity tests : UV-vis spectroscopy to assess photodegradation; use amber vials if necessary .

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration?

  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~4.5 to 2.5 .
  • P-glycoprotein efflux assays : Use MDCK-MDR1 cells to screen for BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.